N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
N-[5-(diethylaminomethyl)-4-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-19(5-2)11-14-12(3)17-16(21-14)18-15(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYXVHSFPETFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with diethylamine to introduce the diethylamino methyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties.
Case Study:
A study focused on synthesizing derivatives of thiazole compounds, including N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide, evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial activity, suggesting a viable application in developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 2.5 | Staphylococcus aureus |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide | 1.27 | E. coli |
| 2-Mercaptobenzimidazole derivatives | 1.43 | Pseudomonas aeruginosa |
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively researched. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study:
In a recent study, the anticancer activity of various thiazole derivatives was assessed against several cancer cell lines, including breast and colorectal cancer. The findings revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| This compound | 5.85 | MCF7 (Breast Cancer) |
| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide | 4.53 | HCT116 (Colorectal Cancer) |
| 5-FU (Standard Drug) | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and functional differences between the target compound and its analogues:
Key Observations :
- 5-Position Modifications: The diethylaminomethyl group in the target compound distinguishes it from analogues with triazolylsulfanyl (), chlorine (), or benzoyl substituents (). These groups influence solubility, bioavailability, and target specificity.
- 4-Methyl Substitution : Shared with some analogues (e.g., and ), this group enhances steric stability and may improve metabolic resistance.
- 2-Position Benzamide : A conserved feature across most compounds, critical for hydrogen bonding with biological targets like enzymes or receptors .
Comparison with Analogues :
Biological Activity
N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.
Structure and Properties
The compound features a thiazole ring, which is known for its biological activity. The thiazole moiety contributes to its pharmacological properties through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 3.91 | |
| Various Thiazole Derivatives | S. aureus | 7.81 | |
| Thiazole-based Compounds | C. albicans | 4.01 |
The minimum inhibitory concentration (MIC) values suggest that the compound exhibits potent activity against these pathogens, although it may be less effective than established antibiotics like ciprofloxacin.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a study involving several cancer cell lines, thiazole derivatives demonstrated significant cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : The compounds exhibited IC50 values ranging from 5 to 15 µM, indicating moderate to strong cytotoxicity compared to control treatments.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : The compound can interact with specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Structural Activity Relationship (SAR) : Studies suggest that modifications in the thiazole and benzamide portions significantly affect biological activity, emphasizing the importance of structural optimization in drug design.
Q & A
Q. Table 1: Comparative Biological Activities of Thiazole-Benzamide Analogs
Q. Table 2: Optimal Reaction Conditions for Thiazole-Benzamide Synthesis
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | DCM | 40 | None | 65 |
| Amidation | Chloroform | 25 | Triethylamine | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
